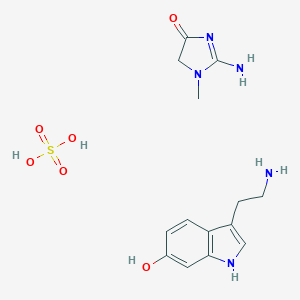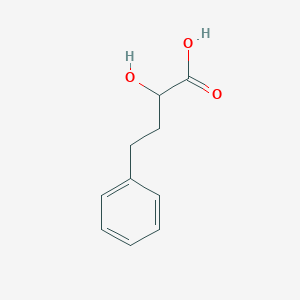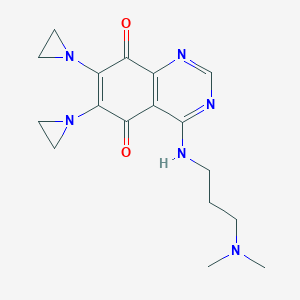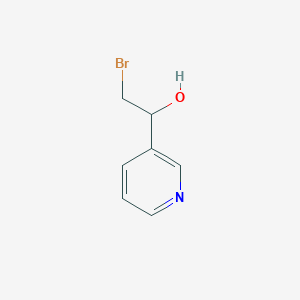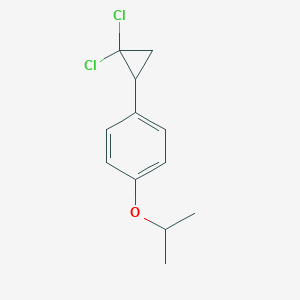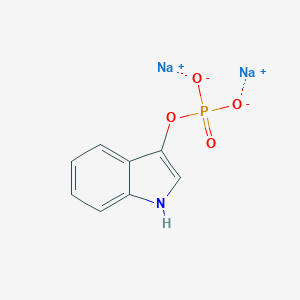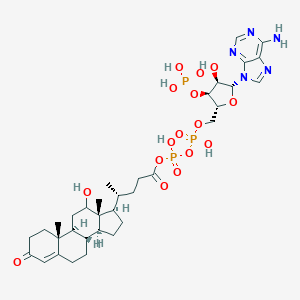
ADP-Hoca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADP-Hoca, also known as adenosine 5'-diphosphoribose poly(ADP-ribose) polymerase (PARP), is a nuclear enzyme that plays a crucial role in DNA repair and maintenance. The enzyme is involved in the regulation of various cellular processes, including transcription, chromatin structure, and cell death. In recent years, ADP-Hoca has become an important target for drug development due to its involvement in cancer and other diseases.
Wirkmechanismus
ADP-Hoca functions by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. The enzyme is activated by DNA damage and binds to the damaged DNA, where it catalyzes the formation of poly(ADP-ribose) chains on target proteins. The poly(ADP-ribose) chains recruit DNA repair factors to the site of damage, facilitating the repair process.
Biochemische Und Physiologische Effekte
ADP-Hoca has a wide range of biochemical and physiological effects. The enzyme is involved in the regulation of DNA repair, chromatin structure, and transcriptional regulation. ADP-Hoca also plays a role in cell death pathways, including apoptosis and necrosis.
Vorteile Und Einschränkungen Für Laborexperimente
ADP-Hoca has become an important target for drug development due to its involvement in cancer and other diseases. The enzyme is also widely used in research as a tool for studying DNA repair and chromatin structure. However, there are some limitations to using ADP-Hoca in lab experiments, including the need for specific substrates and inhibitors and the potential for off-target effects.
Zukünftige Richtungen
There are many future directions for research on ADP-Hoca. One area of interest is the development of novel inhibitors for the enzyme, which could have therapeutic applications in cancer and other diseases. Another area of research is the identification of new target proteins for ADP-Hoca, which could shed light on the enzyme's role in DNA repair and other cellular processes. Additionally, there is a need for further investigation into the physiological and pathological roles of ADP-Hoca in various tissues and disease states.
Synthesemethoden
ADP-Hoca is synthesized by the covalent attachment of ADP-ribose units to target proteins. The process is catalyzed by PARP enzymes, including ADP-Hoca. The enzyme uses NAD+ as a substrate to transfer ADP-ribose units to target proteins, forming poly(ADP-ribose) chains.
Wissenschaftliche Forschungsanwendungen
ADP-Hoca has been extensively studied in the context of DNA repair and maintenance. The enzyme is involved in the repair of single-strand DNA breaks and plays a crucial role in the repair of double-strand DNA breaks through the homologous recombination pathway. ADP-Hoca has also been implicated in the regulation of chromatin structure and transcriptional regulation.
Eigenschaften
CAS-Nummer |
115288-28-3 |
|---|---|
Produktname |
ADP-Hoca |
Molekularformel |
C34H50N5O16P3 |
Molekulargewicht |
877.7 g/mol |
IUPAC-Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C34H50N5O16P3/c1-17(21-7-8-22-20-6-5-18-12-19(40)10-11-33(18,2)23(20)13-25(41)34(21,22)3)4-9-26(42)53-58(49,50)55-57(47,48)51-14-24-29(54-56(44,45)46)28(43)32(52-24)39-16-38-27-30(35)36-15-37-31(27)39/h12,15-17,20-25,28-29,32,41,43H,4-11,13-14H2,1-3H3,(H,47,48)(H,49,50)(H2,35,36,37)(H2,44,45,46)/t17-,20+,21-,22+,23+,24-,25?,28-,29-,32-,33+,34-/m1/s1 |
InChI-Schlüssel |
LZZSDQZZUZSFMG-SWQQIEAQSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H]4CC[C@@H]5[C@@]4(C(C[C@H]6[C@H]5CCC7=CC(=O)CC[C@]67C)O)C |
SMILES |
CC(CCC(=O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C4CCC5C4(C(CC6C5CCC7=CC(=O)CCC67C)O)C |
Kanonische SMILES |
CC(CCC(=O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C4CCC5C4(C(CC6C5CCC7=CC(=O)CCC67C)O)C |
Synonyme |
24-(12-hydroxy-3-oxo-4-cholenoyl-5'phospho)-3'phosphoadenosine 3',5'-ADP-24-(12-hydroxy-3-oxo-4-cholenoic acid) ADP-HOCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)
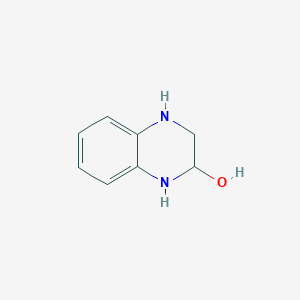

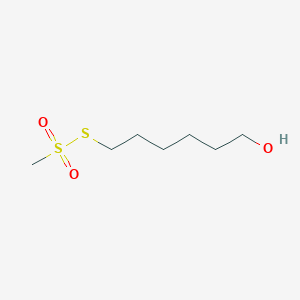
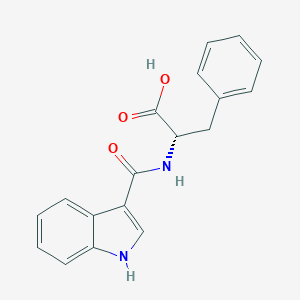
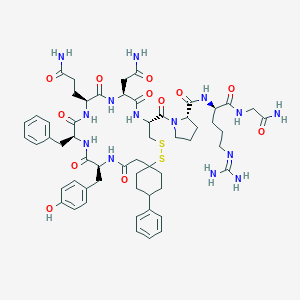
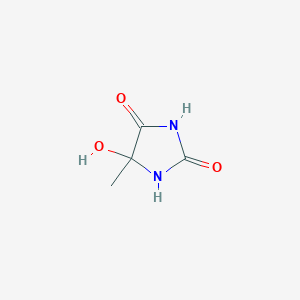
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
